molecular formula C22H12O B13139588 Indeno(1,2,3-cd)pyren-10-ol CAS No. 99520-60-2

Indeno(1,2,3-cd)pyren-10-ol

Cat. No.: B13139588
CAS No.: 99520-60-2
M. Wt: 292.3 g/mol
InChI Key: QWCHTXRTHHPKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic approaches for producing indeno[1,2,3-cd]pyrene in the laboratory. The first method involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can then react with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution . The reactivity of this reaction is controlled by the substrate concentration and stoichiometry, with tBuONO used as a reagent .

The second method is a one-pot synthesis starting with 4-bromopyrene. By adding Pd3(dba)2, P(Cy)2, and BDU in DMF, the final product is formed .

Industrial Production Methods

In industrial settings, indeno[1,2,3-cd]pyrene is typically produced as a byproduct of processes involving the combustion of organic materials. The most important mechanism for forming such compounds is based on hydrogen abstraction-acetylene addition (HACA), which is accepted as the major reaction route to form PAHs in combustion flames .

Properties

CAS No.

99520-60-2

Molecular Formula

C22H12O

Molecular Weight

292.3 g/mol

IUPAC Name

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-4-ol

InChI

InChI=1S/C22H12O/c23-15-7-9-16-17-8-6-13-5-4-12-2-1-3-14-10-19(18(16)11-15)22(17)21(13)20(12)14/h1-11,23H

InChI Key

QWCHTXRTHHPKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C5)O)C6=C4C3=C(C=C2)C=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.